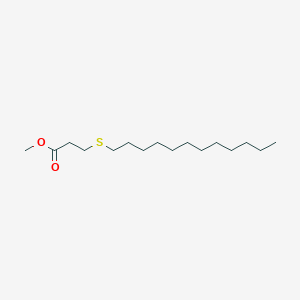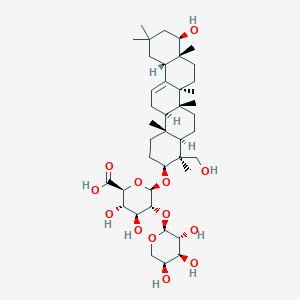
Denny-jaffe reagent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a complex organic compound with the molecular formula C20H16IN7O5 and a molecular weight of 561.3 g/mol. This compound is characterized by the presence of an azido group, an iodine atom, and an azo linkage, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-iodoaniline followed by coupling with 4-aminobenzoic acid to form the azo compound.
Introduction of the Azido Group: The azo compound is then treated with sodium azide to introduce the azido group.
Formation of the Succinimide Derivative: The final step involves the reaction of the azido-azo compound with succinic anhydride to form the succinimide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azo linkage can be reduced to form amines.
Oxidation Reactions: The iodine atom can undergo oxidation to form iodate derivatives.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Reducing Agents: Such as sodium dithionite for reducing the azo linkage.
Oxidizing Agents: Such as hydrogen peroxide for oxidizing the iodine atom.
Major Products
Amines: Formed from the reduction of the azo linkage.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Applications De Recherche Scientifique
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, allowing it to attach to various substrates. The iodine atom and azo linkage also contribute to its reactivity and ability to interact with different molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide
- 4-Azido-3-iodophenylazo compounds
Uniqueness
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is unique due to its combination of an azido group, iodine atom, and azo linkage, which provides it with distinct reactivity and versatility in various applications. Its ability to participate in click chemistry and form stable covalent bonds with target molecules makes it particularly valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
109545-43-9 |
|---|---|
Formule moléculaire |
C20H16IN7O5 |
Poids moléculaire |
561.3 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32) |
Clé InChI |
OPHYCLQLFRLEEP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |
Synonymes |
Denny-Jaffe reagent N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)





![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)






